2-Chloro-5-nonylpyrimidine
Overview
Description
2-Chloro-5-nonylpyrimidine: is an organic compound with the molecular formula C13H21ClN2 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 2-position and a nonyl group at the 5-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nonylpyrimidine typically involves the chlorination of 5-nonylpyrimidine. One common method includes the reaction of 5-nonylpyrimidine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the 2-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nonylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nonyl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can also modify the pyrimidine ring or the nonyl side chain.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Alcohols, carboxylic acids, or other oxidized derivatives of the nonyl group .
Scientific Research Applications
Chemistry: 2-Chloro-5-nonylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as anti-inflammatory, antiviral, and anticancer agents. These compounds can inhibit specific enzymes or receptors involved in disease pathways .
Industry: The compound is utilized in the development of specialty chemicals and materials. Its derivatives are used in the formulation of coatings, adhesives, and polymers with enhanced properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5-nonylpyrimidine and its derivatives involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. For instance, in medicinal applications, these compounds may inhibit the activity of enzymes like cyclooxygenase (COX) or kinases, thereby modulating inflammatory or proliferative pathways . The presence of the chlorine atom and the nonyl group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
2-Chloro-5-nitropyrimidine: Similar in structure but contains a nitro group instead of a nonyl group.
2-Chloro-5-methylpyrimidine: Contains a methyl group at the 5-position.
2-Chloro-5-phenylpyrimidine: Contains a phenyl group at the 5-position.
Uniqueness: 2-Chloro-5-nonylpyrimidine is unique due to the presence of the long nonyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly useful in applications requiring enhanced solubility in organic solvents or interaction with lipid membranes .
Properties
IUPAC Name |
2-chloro-5-nonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-2-3-4-5-6-7-8-9-12-10-15-13(14)16-11-12/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKNRIGJJMHYJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572948 | |
Record name | 2-Chloro-5-nonylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219581-06-3 | |
Record name | 2-Chloro-5-nonylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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